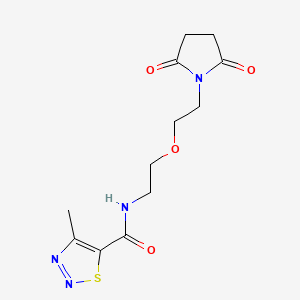

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

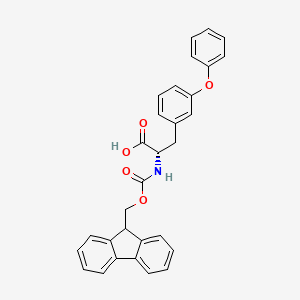

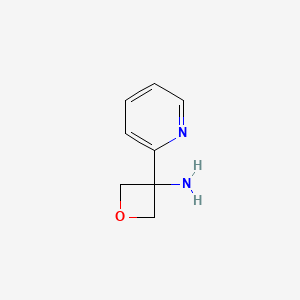

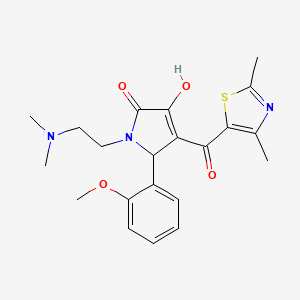

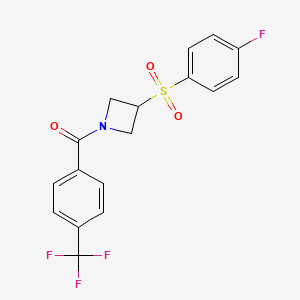

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H16N4O4S and its molecular weight is 312.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

A study by Starrett et al. (1989) explored the synthesis of imidazo[1,2-a]pyridines with thiadiazole moieties for their potential as antiulcer agents, demonstrating the versatility of thiadiazole derivatives in medicinal chemistry for designing cytoprotective compounds Starrett, J., Montzka, T. A., Crosswell, A., & Cavanagh, R. L. (1989).

Research on benzodifuranyl derivatives, including thiadiazole and pyrrolidine structures, has shown their potential as anti-inflammatory and analgesic agents, highlighting the significant role of these moieties in developing new therapeutic agents Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020).

Antimicrobial and Antifungal Activities

El-bayouki et al. (1988) synthesized thiazolo[5,4-d]pyrimidines, demonstrating their molluscicidal properties, which could be beneficial in controlling schistosomiasis by targeting the intermediate host snails El-bayouki, K., & Basyouni, W. (1988).

Fadda et al. (2017) assessed the insecticidal properties of heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis, illustrating the application of such compounds in agricultural pest control Fadda, A., Salam, M., Tawfik, E., Anwar, E., & Etman, H. (2017).

Mecanismo De Acción

Target of Action

The primary targets of this compound are voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them key targets for anticonvulsant drugs .

Mode of Action

The compound interacts with its targets at high concentrations of 100 µM or 500 µM . It likely works by inhibiting the function of these channels, thereby reducing the excitability of neurons and preventing the abnormal electrical activity that leads to seizures .

Pharmacokinetics

The compound has demonstrated high metabolic stability on human liver microsomes . It also shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have good bioavailability and a low risk of drug-drug interactions.

Result of Action

The compound’s action on sodium and calcium channels can reduce neuronal excitability, potentially preventing the abnormal electrical activity that leads to seizures . In animal models, the compound has shown potent anticonvulsant properties .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the compound’s stability might be affected by temperature, as suggested by the storage recommendations for similar compounds Additionally, the compound’s efficacy could potentially be influenced by factors such as the patient’s metabolic rate, the presence of other drugs, and individual variations in the expression and function of sodium and calcium channels

Propiedades

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4S/c1-8-11(21-15-14-8)12(19)13-4-6-20-7-5-16-9(17)2-3-10(16)18/h2-7H2,1H3,(H,13,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVIALZFXLYZNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCOCCN2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2859981.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2859982.png)

![5-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B2859986.png)

![5-(4-methoxyphenyl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2859988.png)

![3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2859991.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859994.png)

![N-(4-fluorophenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2859995.png)